molecular formula C11H14N4 B13711179 N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine

N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine

Cat. No.: B13711179
M. Wt: 202.26 g/mol
InChI Key: RLOJMUBSTGQWJZ-UHFFFAOYSA-N
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Description

N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine is a heterocyclic compound featuring a pyridine ring linked via a methanamine-ethyl bridge to a 1H-imidazole moiety. This structure positions it within a class of biologically active molecules, as both pyridine and imidazole rings are common pharmacophores in medicinal chemistry.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine

InChI

InChI=1S/C11H14N4/c1-2-5-14-10(3-1)7-12-6-4-11-8-13-9-15-11/h1-3,5,8-9,12H,4,6-7H2,(H,13,15)

InChI Key

RLOJMUBSTGQWJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCCC2=CN=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The pyridine moiety can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the imidazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products: The major products formed from these reactions include imidazole N-oxides, piperidine derivatives, and various substituted imidazole and pyridine compounds.

Scientific Research Applications

N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents/Modifications Melting Point (°C) Biological Activity
N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine 1669-86-9 C₁₀H₁₁N₇ 229.24 Purine ring instead of pyridine 256–257 Not explicitly reported
N-[2-(1H-Imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine 108793-94-8 C₁₂H₁₃N₅ 227.27 Benzimidazole replacing pyridine Not reported Potential kinase modulation (inferred)
2-Fluoro-4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridine N/A C₁₅H₁₁F₂N₃S 327.33 Fluorophenyl, methylthio groups on imidazole Not reported p38α MAP kinase inhibition
N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine N/A C₁₅H₁₅N₅S 321.38 Methylthio, benzene diamine substituents Not reported c-Jun N-terminal kinase 3 affinity

Physicochemical Properties

  • Melting Points : The purine analog () has a high melting point (256–257°C), suggesting strong crystalline packing due to hydrogen-bonding networks . The target compound, with a pyridine group, may exhibit lower melting points if less polar.
  • Solubility : Pyridine-containing compounds generally have higher aqueous solubility than benzimidazoles, which could influence bioavailability .

Biological Activity

N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine, also known as a derivative of imidazole and pyridine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, including receptors and enzymes.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H15N3\text{C}_{12}\text{H}_{15}\text{N}_{3}

This indicates a molecular weight of approximately 201.27 g/mol, with functional groups that may influence its pharmacological properties.

Research has indicated that this compound exhibits significant biological activity through several mechanisms:

  • Bradykinin B1 Receptor Antagonism : The compound has been identified as a bradykinin B1 receptor antagonist, which suggests its potential in treating conditions associated with inflammation and pain .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may have anticancer effects. For instance, it has been suggested that similar compounds can inhibit tumor growth by interfering with cell signaling pathways related to cancer progression .
  • Neuroprotective Effects : There is emerging evidence that imidazole-based compounds can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectReference
Bradykinin B1 ReceptorAntagonism, potential anti-inflammatory
AnticancerInhibition of tumor growth
NeuroprotectionModulation of neurotransmitter systems

Case Study 1: Anticancer Activity

A study conducted on related imidazole derivatives demonstrated their ability to inhibit the proliferation of cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. These findings suggest that this compound may share similar anticancer properties, warranting further investigation into its efficacy against various cancer types.

Case Study 2: Neuroprotective Properties

Another research effort explored the neuroprotective effects of imidazole-based compounds in models of neurodegeneration. The results indicated significant reductions in markers of oxidative stress and inflammation, suggesting that this compound could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

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